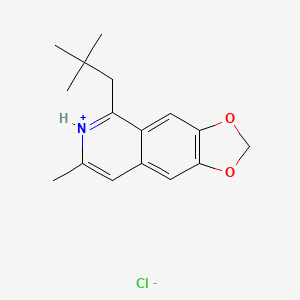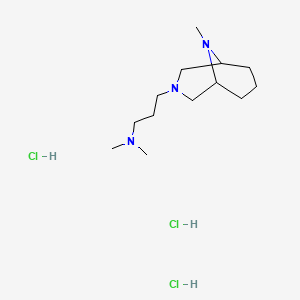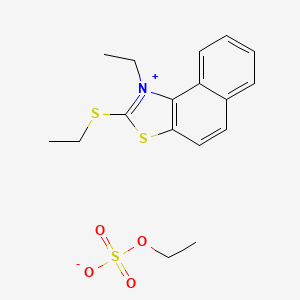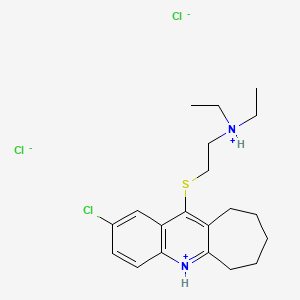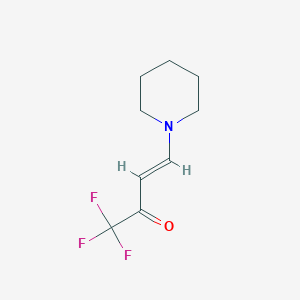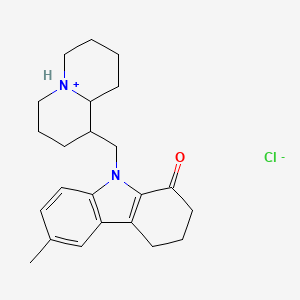
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a carbazole core, a quinolizidine moiety, and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the carbazole core, followed by the introduction of the quinolizidine moiety through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinolizidine moiety, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Carbazole derivatives: Compounds with similar carbazole cores, such as 9-ethylcarbazole.
Quinolizidine alkaloids: Compounds with similar quinolizidine structures, such as sparteine.
Uniqueness
The uniqueness of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
Properties
CAS No. |
15645-04-2 |
|---|---|
Molecular Formula |
C23H31ClN2O |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
9-(1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-ylmethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one;chloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-16-10-11-21-19(14-16)18-7-4-9-22(26)23(18)25(21)15-17-6-5-13-24-12-3-2-8-20(17)24;/h10-11,14,17,20H,2-9,12-13,15H2,1H3;1H |
InChI Key |
PGZPHWBBIVGLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC4CCC[NH+]5C4CCCC5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


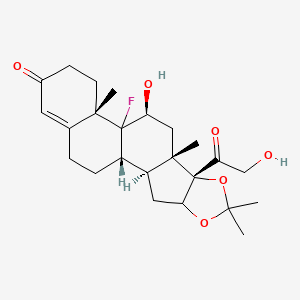
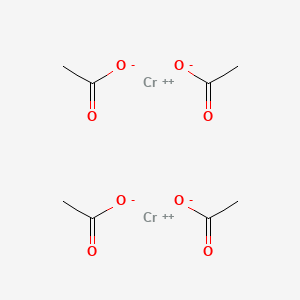
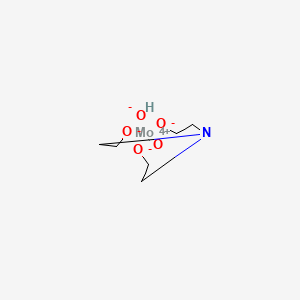
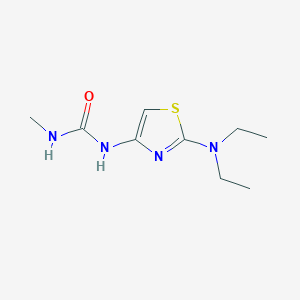
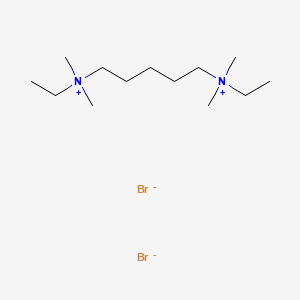

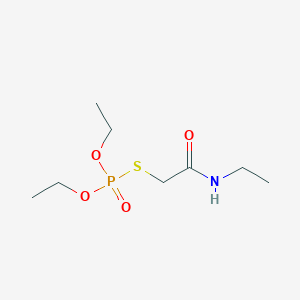
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
